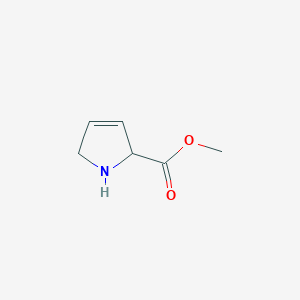

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h2-3,5,7H,4H2,1H3 |

InChI Key |

COLQEKJVIARUEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C=CCN1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Ester Precursors

One common approach to synthesize methyl 2,5-dihydro-1H-pyrrole-2-carboxylate involves the intramolecular cyclization of N-substituted amino esters or related precursors. This method typically proceeds via:

- Starting materials: N-substituted amino acids or amino esters with appropriately positioned functional groups.

- Cyclization conditions: Acidic or basic catalysis under reflux or mild heating.

- Mechanism: Nucleophilic attack of the amino group on an electrophilic center, followed by ring closure to form the dihydropyrrole ring.

This approach is favored for its straightforwardness and moderate to good yields. However, it requires careful control of reaction conditions to avoid over-oxidation or polymerization.

Reduction of Pyrrole-2-carboxylates

Another method involves the selective partial reduction of pyrrole-2-carboxylate derivatives. The steps include:

- Starting material: Methyl 1H-pyrrole-2-carboxylate.

- Reduction agent: Catalytic hydrogenation using palladium on carbon (Pd/C) or other selective reducing agents.

- Outcome: Partial saturation of the 2,5-positions in the pyrrole ring to yield the 2,5-dihydro derivative.

This method allows for direct modification of commercially available pyrrole esters but requires precise control to prevent full saturation or degradation.

Multi-Component Reactions (MCRs)

Recent advances have demonstrated the utility of multi-component reactions to synthesize substituted 2,5-dihydro-1H-pyrroles, including methyl 2,5-dihydro-1H-pyrrole-2-carboxylate. These involve:

- Reactants: Amines, aldehydes, and activated esters or nitriles.

- Catalysts: Acidic or basic catalysts, sometimes under microwave irradiation.

- Advantages: High atom economy, shorter reaction times, and potential for structural diversity.

For example, one-pot three-component condensations under reflux or microwave conditions have yielded pyrrole derivatives efficiently, which can be further transformed into the target compound.

Organocatalytic Cycloaddition Approaches

A novel method involves the organocatalytic enantioselective cycloaddition of pyrrole-2-methides with aldehydes catalyzed by BINOL-phosphoric acid derivatives. This process:

- Generates substituted 2,3-dihydro-1H-pyrrolines with high enantioselectivity.

- Can be adapted for the synthesis of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives by selecting appropriate substrates.

- Offers mild reaction conditions and excellent stereocontrol.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of amino esters | N-substituted amino esters | Acidic/basic catalysis, reflux | 60-80 | Simple, moderate yields | Requires precursor synthesis |

| Partial reduction of pyrrole esters | Methyl 1H-pyrrole-2-carboxylate | Catalytic hydrogenation (Pd/C) | 50-70 | Direct modification | Over-reduction risk |

| Multi-component reactions (MCRs) | Amines, aldehydes, esters | Reflux/microwave, acid/base catalyst | 70-90 | High atom economy, fast | Substrate scope limitations |

| Organocatalytic cycloaddition | Pyrrole-2-methides, aryl aldehydes | BINOL-phosphoric acid catalyst, RT | Up to 70 | High enantioselectivity, mild | Requires catalyst and optimization |

In-Depth Research Findings

Synthesis via Cyclization: Literature reports describe cyclization of amino ester intermediates yielding methyl 2,5-dihydro-1H-pyrrole-2-carboxylate with yields around 70%, using mild acidic conditions to facilitate ring closure without side reactions.

Selective Reduction: Partial hydrogenation of methyl 1H-pyrrole-2-carboxylate under controlled Pd/C catalysis at ambient temperatures produces the dihydro derivative selectively. Over-reduction is minimized by monitoring reaction time and hydrogen pressure.

Multi-Component Synthesis: Advanced protocols using microwave irradiation have shortened reaction times dramatically (from hours to minutes) while maintaining high yields and purity. These methods also allow for functional group diversity on the pyrrole ring, which can be tailored for specific applications.

Organocatalytic Enantioselective Synthesis: The BINOL-phosphoric acid catalyzed [6 + 2]-cycloaddition provides a stereoselective route to substituted dihydropyrroles. Although primarily applied to substituted derivatives, adapting this method to methyl 2,5-dihydro-1H-pyrrole-2-carboxylate synthesis is promising for enantioenriched products.

Notes on Purification and Characterization

- Purification typically involves silica gel column chromatography using hexane/ethyl acetate solvent systems.

- Characterization is confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), with typical melting points reported around 165-170 °C for purified products.

- Crystallization from dichloromethane/n-hexane mixtures is common for isolating pure crystalline forms.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate, with the molecular formula , is a pyrrole derivative that is used in various scientific research applications . It has a molecular weight of 127.14 g/mol .

Chemistry

- Building Block for Synthesis: Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules.

Applications in Separation Science

- HPLC Analysis: Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particle columns are available for fast UPLC applications . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Molecular Interactions

- Binding to Enzymes or Receptors: Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride interacts with specific molecular targets, binding to enzymes or receptors and modulating their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Other Information

- IUPAC Name: The IUPAC name for Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate is methyl 2,5-dihydro-1H-pyrrole-2-carboxylate .

- Synonyms: This compound is also known as Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate, 785717-57-9, dl-3,4-Dehydroproline methyl ester .

- InChIKey: The InChIKey is COLQEKJVIARUEA-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Conformational Variations

- Ethyl 4-Anilino-2-methyl-5-oxo-1-phenyl derivative (C₁₈H₂₀N₂O₃): The ethyl ester analog exhibits a dihedral angle of 77.81° between the pyrrolidine ring and one phenyl group, leading to dimerization via N–H···O hydrogen bonds (R₂²(10) motifs) .

- Chlorinated Derivatives (e.g., 3i, 3v): Substitution with halogens (Cl, Br) on phenyl rings increases molecular weight (e.g., 3v: C₃₀H₂₄ClNO₂, MW 478.0) and melting points (3i: 232.8–234.0°C; 3v: 189.3–191.2°C), attributed to enhanced van der Waals interactions and halogen bonding .

Physical and Chemical Properties

Biological Activity

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate (MDPC) is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Methyl 2,5-Dihydro-1H-Pyrrole-2-Carboxylate

MDPC is a pyrrole derivative that has been investigated for various biological activities including antimicrobial , anticancer , and antitubercular properties . Its structural characteristics allow it to interact with multiple biological targets, leading to diverse pharmacological effects.

Target Interactions

MDPC and its derivatives exhibit cytotoxicity against various cancer cell lines. The primary mechanism involves the modulation of cellular signaling pathways and gene expression, which can lead to apoptosis in cancer cells.

Biochemical Pathways

Research indicates that MDPC affects several biochemical pathways, including those involved in metabolic processes and enzyme activity modulation. For example, it interacts with enzymes critical for the synthesis of indole derivatives, which are essential in pharmacology.

Antimicrobial Properties

MDPC has shown promising antimicrobial activity. In studies evaluating its efficacy against various pathogens, it demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of MDPC have been highlighted in several studies. It has been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The cytotoxic effects were observed at micromolar concentrations, indicating a potent activity profile .

Antitubercular Activity

Recent studies have focused on the antitubercular activity of pyrrole derivatives related to MDPC. Compounds designed based on the MDPC scaffold have exhibited low minimum inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis. For instance, certain derivatives showed MIC values below 0.016 μg/mL with minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis .

Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of MDPC on human cancer cell lines. The results indicated that MDPC significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis markers and confirmed that MDPC induced apoptosis through intrinsic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Intrinsic pathway activation |

Study 2: Antimicrobial Efficacy

In another investigation, MDPC was tested against various bacterial strains. The compound exhibited broad-spectrum antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <0.5 | Strongly inhibitory |

| Escherichia coli | 1.0 | Moderately inhibitory |

| Mycobacterium tuberculosis | <0.016 | Highly effective |

Q & A

Q. What are effective green chemistry approaches for synthesizing Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate?

Methodology : A solvent-free, catalyst-free method using microwave irradiation has been demonstrated for related dihydropyrrolones. Ethyl pyruvate and aniline derivatives undergo a two-component condensation under microwave conditions (30 min), yielding ~80% product . Adapting this protocol with methyl pyruvate instead of ethyl pyruvate may enable efficient synthesis. Recrystallization from ethanol ensures purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing single crystals via slow evaporation (e.g., ethanol solvent) .

- Data collection on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

- Structure refinement using SHELXL, with H-atoms riding on parent atoms and anisotropic displacement parameters for non-H atoms .

- Validation via software like WinGX/ORTEP for geometry and packing analysis .

Q. What spectroscopic techniques characterize Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate?

Methodology :

Q. How are common impurities identified during synthesis?

Methodology :

Q. What are the key intermolecular interactions in its crystal structure?

Methodology : SCXRD reveals N–H···O hydrogen bonds forming inversion dimers (R_2$$^2(10) motifs) . Weak C–H···π interactions further stabilize the lattice. Graph set analysis (e.g., using Mercury software) classifies these motifs .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Methodology :

- Compare DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) with SCXRD data. Discrepancies in dihedral angles (e.g., pyrrole ring vs. phenyl substituents) may arise from crystal packing effects .

- Reassess computational models by including solvent or dispersion corrections (e.g., D3BJ Grimme correction) .

Q. What strategies optimize synthesis for high-yield, scalable production?

Methodology :

Q. How do hydrogen-bonding networks influence material properties?

Methodology :

Q. What mechanistic insights exist for its formation from pyruvate derivatives?

Methodology :

- Isotopic labeling : C-labeled pyruvate tracks carbon migration during cyclization .

- Kinetic studies : Monitor intermediates via stopped-flow NMR to identify rate-determining steps (e.g., imine formation vs. cyclization).

Q. How is bioactivity evaluated for derivatives of this compound?

Methodology :

- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa) assess IC values .

- Molecular docking : Simulate binding to therapeutic targets (e.g., CD45 protein) using AutoDock Vina. Compare with known inhibitors like Pulchellalactam .

- Platelet aggregation studies : ADP-induced aggregation models evaluate anti-thrombotic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.